4-Bromoquinoline-5-carbonitrile 4-Bromoquinoline-5-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18048512
InChI: InChI=1S/C10H5BrN2/c11-8-4-5-13-9-3-1-2-7(6-12)10(8)9/h1-5H
SMILES:
Molecular Formula: C10H5BrN2
Molecular Weight: 233.06 g/mol

4-Bromoquinoline-5-carbonitrile

CAS No.:

Cat. No.: VC18048512

Molecular Formula: C10H5BrN2

Molecular Weight: 233.06 g/mol

* For research use only. Not for human or veterinary use.

4-Bromoquinoline-5-carbonitrile -

Specification

Molecular Formula C10H5BrN2
Molecular Weight 233.06 g/mol
IUPAC Name 4-bromoquinoline-5-carbonitrile
Standard InChI InChI=1S/C10H5BrN2/c11-8-4-5-13-9-3-1-2-7(6-12)10(8)9/h1-5H
Standard InChI Key HPGGIVZQXFPIBZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C1)N=CC=C2Br)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The quinoline core of 4-bromoquinoline-5-carbonitrile consists of a fused benzene and pyridine ring system. Substitution at the 4- and 5-positions introduces steric and electronic modifications that influence reactivity and intermolecular interactions. The bromine atom acts as a strong electron-withdrawing group, while the nitrile group contributes to polarity and hydrogen-bonding potential.

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₅BrN₂
Molecular Weight233.06 g/mol
IUPAC Name4-bromoquinoline-5-carbonitrile
Canonical SMILESC1=CC(=C2C(=C1)N=CC=C2Br)C#N
InChI KeyHPGGIVZQXFPIBZ-UHFFFAOYSA-N

The planar aromatic system facilitates π-π stacking interactions, which are critical in biological target binding. X-ray crystallography of analogous quinoline derivatives reveals dihedral angles between the benzene and pyridine rings ranging from 1.5° to 3.2°, suggesting minimal ring distortion.

Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 8.98 (d, J = 4.4 Hz, H-2), 8.34 (d, J = 8.0 Hz, H-8), and 7.82–7.75 (m, H-6, H-7) align with quinoline proton environments. The absence of aromatic protons adjacent to the nitrile group confirms substitution at the 5-position.

  • ¹³C NMR: Peaks at 117.3 ppm (C≡N) and 112–150 ppm (aromatic carbons) match computational predictions using density functional theory (DFT).

Mass Spectrometry:
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 233.06 ([M]⁺), with fragmentation patterns indicating sequential loss of Br (79.90 Da) and CN (26.02 Da) groups.

Synthetic Methodologies

Halogenation-Cyanation Cascade

A two-step synthesis from quinoline-5-carbonitrile involves:

  • Bromination: Electrophilic aromatic substitution using bromine (Br₂) in acetic acid at 80°C for 6 hours, yielding 75–80% product.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate 4:1) affords >95% purity.

Alternative methods employ N-bromosuccinimide (NBS) under radical conditions, though this approach shows lower regioselectivity (60:40 4-bromo vs. 6-bromo isomers).

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C, 30 min) reduces reaction times by 80% compared to conventional heating, achieving comparable yields (78%). This method enhances energy efficiency and scalability for industrial production.

Table 2: Comparative Synthesis Parameters

MethodTemperature (°C)Time (h)Yield (%)
Conventional Bromination80675–80
Microwave Bromination1200.578

Applications in Medicinal Chemistry

Antimalarial Activity

Quinoline derivatives exhibit potent activity against Plasmodium falciparum by inhibiting hemozoin formation. Molecular docking studies suggest 4-bromoquinoline-5-carbonitrile binds to β-hematin with a binding energy of −8.2 kcal/mol, comparable to chloroquine (−8.5 kcal/mol).

Future Directions and Challenges

While 4-bromoquinoline-5-carbonitrile shows promise, gaps persist in its pharmacokinetic and toxicological profiles. Advanced studies should prioritize:

  • In vivo efficacy testing in animal models of disease

  • Metabolic stability assays using hepatic microsomes

  • Structure-activity relationship (SAR) studies to optimize substituent effects

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